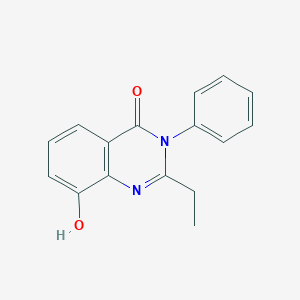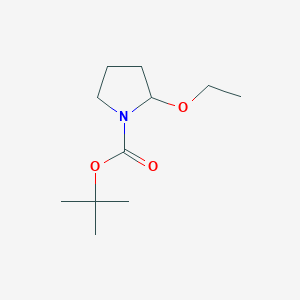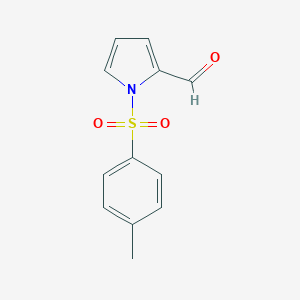
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as MNPO, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. MNPO has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. It is believed to interact with metal ions through coordination bonds, leading to changes in its fluorescence properties. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may also interact with other biomolecules, such as proteins, through non-covalent interactions.
Biochemical and Physiological Effects:
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may have potential as a diagnostic tool for diseases that involve metal ion dysregulation, such as Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
One advantage of using 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its fluorescence properties, which allow for easy detection and quantification. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify. However, one limitation is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole may also have limited stability under certain conditions.
将来の方向性
There are several future directions for the use of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole in scientific research. One potential application is in the development of biosensors for the detection of metal ions in biological samples. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole could also be used as a building block for the synthesis of other compounds with diverse biological activities. Additionally, the development of new synthetic routes for 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole could improve its yield and purity. Further studies are needed to fully understand the mechanism of action and potential applications of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole.
合成法
The synthesis of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with dimethyl carbonate in the presence of a base, followed by cyclization with phosphorous oxychloride and methanol. The resulting product is purified by column chromatography. The yield of 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole can be improved by optimizing the reaction conditions.
科学的研究の応用
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. It has also been explored for its potential use in imaging and sensing applications. 2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole can be incorporated into various materials, such as polymers and nanoparticles, for these applications.
特性
CAS番号 |
102925-87-1 |
|---|---|
製品名 |
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole |
分子式 |
C9H7N3O4 |
分子量 |
221.17 g/mol |
IUPAC名 |
2-methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7N3O4/c1-15-9-11-10-8(16-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |
InChIキー |
YKGDYDUGVHEJSG-UHFFFAOYSA-N |
SMILES |
COC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
その他のCAS番号 |
102925-87-1 |
同義語 |
2-Methoxy-5-(4-nitrophenyl)-1,3,4-oxadiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



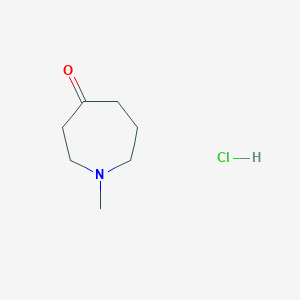
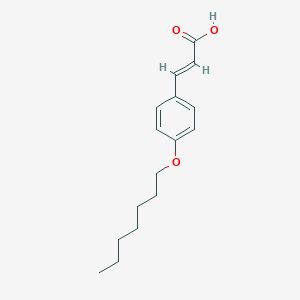
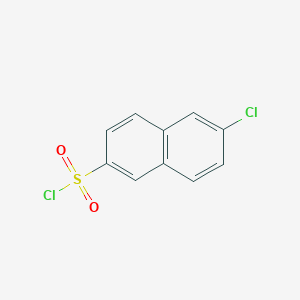
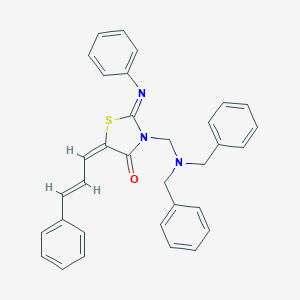
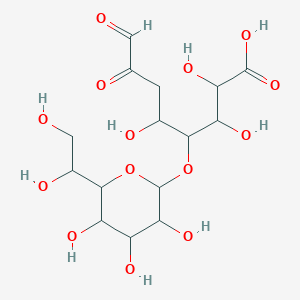


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
